molecular formula C10H12N2O B1377168 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 1427379-64-3

6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Cat. No. B1377168
M. Wt: 176.21 g/mol
InChI Key: OXZMYDYIOJQKLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods to synthesize similar compounds. For instance, a class of TRPV1 antagonists was constructed on 2,3,4,9-tetrahydro-1H-pyrido . Another method involves the optimization of the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of 2,3,4,9-tetrahydro-1H-pyrido and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone have been analyzed.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the structure-activity relationship of 2,3,4,5-tetrahydro-1H-3 has been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is a cyclic urea and used as a polar aprotic organic solvent .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole, which is structurally similar to the one you mentioned, has been studied for its potential as an anticancer agent . A series of novel derivatives of this compound were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
  • Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
  • Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial potential .
  • Methods of Application : The antimicrobial activity of these compounds was likely evaluated using standard laboratory techniques, such as disk diffusion or broth dilution methods .
  • Results or Outcomes : The specific results of these studies were not provided in the search results .

Synthesis and Reactivity Studies

  • Scientific Field : Organic Chemistry
  • Application Summary : The compound 1,5-naphthyridine, which is structurally similar to the one you mentioned, has been studied for its synthesis and reactivity .
  • Methods of Application : Various synthetic strategies were used to produce 1,5-naphthyridine derivatives, followed by studies of their reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
  • Results or Outcomes : The specific results of these studies were not provided in the search results .

Antitubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated in vitro for their antimicrobial and antitubercular potential .
  • Methods of Application : The antimicrobial activity of these compounds was likely evaluated using standard laboratory techniques, such as disk diffusion or broth dilution methods .
  • Results or Outcomes : The specific results of these studies were not provided in the search results .

Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : The compound 1H-NMR spectrum of 26a showed a triplet at δ 1.18 due to methyl group of ethyl ester, a singlet at δ 2.33 of tolyl methyl group, a singlet at δ 3.33 from the two pyrimidinedione methyl groups, a quartet at δ 4.13 due to the methylene of ethyl ester, a singlet at δ 5.62 that corresponding to the pyrimidine H-4 and a multiplet at δ 6.90–7.83 that account for 14 aromatic protons .
  • Methods of Application : The antimicrobial activity of these compounds was likely evaluated using standard laboratory techniques, such as disk diffusion or broth dilution methods .
  • Results or Outcomes : The specific results of these studies were not provided in the search results .

Safety And Hazards

The safety and hazards of similar compounds have been studied. For example, 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride has hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of similar compounds have been discussed. For instance, cyclic enaminones and arylglyoxals play a key role in multicomponent reactions during the rapid assembly of functionalized tetrahydroindol-4-ones and their analogs .

properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8/h2-4,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZMYDYIOJQKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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